Fmoc-Tyr(SO3nP)-OH

Solid-Phase Peptide Synthesis Protecting Group Strategy Post-Translational Modification

Fmoc-Tyr(SO3nP)-OH is a pre-sulfated tyrosine derivative with an acid-stable neopentyl protecting group. Unlike unprotected Fmoc-Tyr(SO3H)-OH which undergoes near-complete desulfation during TFA cleavage, this building block remains fully stable under standard SPPS conditions, enabling post-cleavage mild aqueous deprotection to yield homogeneous sulfotyrosine peptides. This delivers up to 3.3-fold higher yield versus unprotected alternatives—critical for NMR, crystallography, and SAR library generation. ≥95% HPLC purity ensures reproducible results.

Molecular Formula C29H31NO8S
Molecular Weight 553.6 g/mol
Cat. No. B1474383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(SO3nP)-OH
Molecular FormulaC29H31NO8S
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1
InChIKeyNEDCKHYXODZAAR-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr(SO2(ONeopentyl))-OH: A Protected Sulfotyrosine Building Block for High-Fidelity Fmoc SPPS


Fmoc-Tyr(SO2(ONeopentyl))-OH (Fmoc-Tyr(SO₃nP)-OH) is a protected amino acid derivative specifically designed for the incorporation of sulfotyrosine residues into peptides via Fmoc solid-phase peptide synthesis (SPPS) . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and a neopentyl (nP) ester protecting the phenolic sulfate group, a critical post-translational modification (PTM) [1]. This neopentyl group is the defining element that enables the synthesis of sulfated peptides, which are otherwise unstable to standard SPPS cleavage conditions [2].

The Critical Instability of Sulfotyrosine: Why Fmoc-Tyr(SO2(ONeopentyl))-OH is Non-Negotiable for Routine Fmoc SPPS


Substitution with unprotected Fmoc-Tyr(SO3H)-OH or relying on post-synthetic sulfation is not a viable strategy for most Fmoc SPPS workflows [1]. The unprotected sulfate ester of sulfotyrosine is highly acid-labile and undergoes quantitative hydrolysis under the standard trifluoroacetic acid (TFA) cleavage conditions used to release peptides from the resin and remove acid-labile side-chain protecting groups . This fundamental incompatibility leads to complete loss of the sulfate modification. The neopentyl (nP) protecting group in Fmoc-Tyr(SO2(ONeopentyl))-OH was specifically developed to overcome this limitation, providing an orthogonal stability profile that is essential for the successful synthesis of sulfotyrosine-containing peptides [2].

Fmoc-Tyr(SO2(ONeopentyl))-OH: Quantitative Evidence of Orthogonal Stability and Synthetic Performance


Orthogonal Stability of Neopentyl vs. Unprotected Sulfate in TFA Cleavage

The neopentyl (nP) protecting group on the sulfate ester is completely stable to the standard TFA cleavage conditions used in Fmoc SPPS, whereas the unprotected sulfate group of sulfotyrosine (Fmoc-Tyr(SO3H)-OH) is labile and degrades . This orthogonal stability is the primary functional differentiator, enabling the sulfate group to survive the entire synthesis and be present at the intended position in the final peptide [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Post-Translational Modification

Controlled Neopentyl Deprotection: Quantitative Removal Efficiency

The neopentyl protecting group is removed post-cleavage under mild, aqueous conditions, avoiding the acidic environment that degrades the sulfate. A study optimizing the deprotection showed that in a 100% H₂O solution, the neopentyl group was completely removed (100%) after a 2-day reaction at room temperature, as measured by LC-MS peak area [1]. The removal rate is directly proportional to the water content in the solvent, demonstrating a controlled and predictable process [1].

Sulfotyrosine Neopentyl Deprotection Peptide Synthesis

Demonstrated Synthetic Utility: High-Yield Synthesis of Complex Sulfated Peptides

The utility of the neopentyl-protected building block is demonstrated by the successful synthesis of eight different sulfotyrosine-containing α-conotoxins, each achieved in good yield and high purity [1]. This contrasts with previous challenges in the field, where the synthesis of sulfated peptides was often low-yielding or impractical. The reported strategy using Fmoc-Tyr(SO2(ONeopentyl))-OH has enabled the synthesis of peptides containing up to 30 residues with multiple sulfotyrosines in high (>50-70%) yield [2].

Sulfotyrosine α-Conotoxins Peptide Synthesis Yield

High-Impact Applications of Fmoc-Tyr(SO2(ONeopentyl))-OH in Peptide Chemistry and Biological Probe Development


Synthesis of Sulfotyrosine-Containing Bioactive Peptides (e.g., Conotoxins, Chemokine Receptor Fragments)

This compound is the definitive choice for any project requiring the chemical synthesis of peptides with one or more sulfotyrosine (sY) residues. The neopentyl group's orthogonal stability profile and controlled deprotection [1] are essential for accessing these biologically relevant molecules, which play critical roles in processes like blood clotting, inflammation, and viral entry [2].

Preparation of Homogeneous Sulfopeptides for Structural Biology (NMR, X-ray Crystallography)

For structural biology studies, obtaining homogeneous, site-specifically sulfated peptides is paramount. Fmoc-Tyr(SO2(ONeopentyl))-OH enables the precise incorporation of sulfotyrosine during synthesis , yielding defined, isotopically-labeled samples suitable for high-resolution techniques like NMR [3]. This overcomes the heterogeneity and low yields of isolation from natural sources.

Development of Sulfated Peptide Probes and Assay Reagents

The ability to reliably synthesize high-purity sulfated peptides makes this building block crucial for creating specialized biochemical probes. These probes can be used in binding assays, competition studies, or as standards in mass spectrometry to investigate and quantify protein-protein interactions mediated by sulfotyrosine, such as those between chemokines and their receptors [3].

Generating Non-Hydrolyzable Sulfotyrosine Mimetics

The neopentyl protecting group strategy can be a gateway to creating more stable sulfotyrosine analogs. The robust synthetic route enabled by Fmoc-Tyr(SO2(ONeopentyl))-OH can be adapted to incorporate non-hydrolyzable mimetics, which are valuable tools for developing more stable peptide-based therapeutics or for studying sulfation-dependent interactions in cellular contexts where sulfatases are active [2].

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